molecular formula C17H15N3O4 B14779062 Pomalidomide-5'-C2-alkyne

Pomalidomide-5'-C2-alkyne

Cat. No.: B14779062
M. Wt: 325.32 g/mol
InChI Key: GNBCSKILSOASBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-C2-alkyne typically involves a multi-step process. One common method includes the reaction of pomalidomide with an alkyne-containing reagent under suitable conditions. For instance, a continuous flow synthesis approach can be employed, which offers advantages such as safe operation, excellent reproducibility, and efficient processing . The reaction conditions often involve the use of coupling agents and suitable solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of pomalidomide-5’-C2-alkyne may utilize similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and feasibility for large-scale production. Continuous flow chemistry is particularly appealing for industrial applications due to its scalability and safety .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C2-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Common reagents include azides and copper(I) catalysts.

    Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.

Major Products

The major products formed from these reactions include triazole derivatives and substituted alkyne compounds, which are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

Pomalidomide-5’-C2-alkyne exerts its effects by binding to the E3 ligase cereblon (CRBN), which is a key component of the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The compound enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5’-C2-alkyne is unique due to the presence of the alkyne functional group, which allows for versatile chemical modifications and the synthesis of targeted protein degraders. This makes it a valuable tool in the development of new therapeutic agents and the study of protein degradation pathways .

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

5-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H15N3O4/c1-2-3-8-18-10-4-5-11-12(9-10)17(24)20(16(11)23)13-6-7-14(21)19-15(13)22/h1,4-5,9,13,18H,3,6-8H2,(H,19,21,22)

InChI Key

GNBCSKILSOASBF-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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